N1-(3-Methoxypropyl)-1,3-propanediamine

Description

BenchChem offers high-quality N1-(3-Methoxypropyl)-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-Methoxypropyl)-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

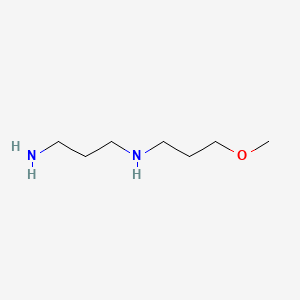

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-methoxypropyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-10-7-3-6-9-5-2-4-8/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRMJSJSADDGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071117 | |

| Record name | 1,3-Propanediamine, N-(3-methoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68123-10-4 | |

| Record name | N1-(3-Methoxypropyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68123-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxypropyl)-1,3-propylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(3-methoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N-(3-methoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxypropyl)propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-METHOXYPROPYL)-1,3-PROPYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM2P82BRH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within the Class of Substituted Diamines

N1-(3-Methoxypropyl)-1,3-propanediamine belongs to the broader class of organic compounds known as diamines, specifically, it is a derivative of 1,3-propanediamine (also known as trimethylenediamine). ontosight.aiwikipedia.org Diamines are characterized by the presence of two amino groups (-NH₂) in their structure. ontosight.ai In the case of N1-(3-Methoxypropyl)-1,3-propanediamine, one of the nitrogen atoms of the propane-1,3-diamine backbone is substituted with a 3-methoxypropyl group.

This substitution is critical as it modifies the compound's chemical properties compared to its parent, propane-1,3-diamine. The introduction of the methoxypropyl group alters the molecule's basicity, nucleophilicity, steric profile, and solubility. Such modifications are a fundamental strategy in chemistry to fine-tune a molecule's reactivity and physical properties for specific applications. ontosight.ai The presence of both a primary and a secondary amine, along with the flexible ether group, makes it a bifunctional molecule with potential for complex chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈N₂O |

| Molecular Weight | 146.23 g/mol |

| Monoisotopic Mass | 146.1419 Da |

| IUPAC Name | N'-(3-methoxypropyl)propane-1,3-diamine |

| SMILES | COCCCNCCCN |

| InChIKey | LLRMJSJSADDGPK-UHFFFAOYSA-N |

Significance in Organic Synthesis and Materials Science Research

The true significance of a compound like N1-(3-Methoxypropyl)-1,3-propanediamine is realized in its application. While specific research on this exact molecule is emerging, the established roles of related 1,3-diamine derivatives provide a clear indication of its potential.

In organic synthesis, 1,3-diamines are recognized as essential building blocks for a wide array of more complex molecules, including many natural products and pharmaceuticals. researchgate.net A growing area of interest is their use in catalysis. Specifically designed chiral 1,3-diamine derivatives have been successfully employed as catalysts in asymmetric reactions, such as Mannich reactions, to produce enantiomerically pure products. nih.govnii.ac.jp The cooperative action of the two amine groups is often crucial for the catalytic activity. nih.govnii.ac.jp Given its structure, N1-(3-Methoxypropyl)-1,3-propanediamine is a candidate for exploration in similar catalytic systems or as a precursor for more complex ligands.

In the realm of materials science, diamines are fundamental monomers in the production of polymers such as polyamides and polyurethanes. ontosight.ainih.gov The properties of the resulting polymer are directly influenced by the structure of the diamine monomer. The incorporation of a flexible methoxypropyl side chain, as seen in N1-(3-Methoxypropyl)-1,3-propanediamine, could be used to impart specific characteristics like improved flexibility, adhesion, or thermal stability to a polymer. Derivatives of 1,3-propanediamine are also utilized as hardening agents for epoxy resins, as corrosion inhibitors, and as stabilizers for plastics and rubbers. ontosight.aiontosight.aiechemi.com Furthermore, related long-chain diamines serve as asphalt (B605645) emulsifiers, mineral flotation agents, and pigment dispersing agents, highlighting the industrial versatility of this class of compounds. keruichemical.com

Evolution of Research Perspectives on Propane 1,3 Diamine Derivatives

Mechanistic Investigations of Formation Reactions

The formation of N1-(3-Methoxypropyl)-1,3-propanediamine and its analogs typically proceeds through well-established reaction mechanisms, including the Michael addition and reductive amination.

The Michael addition is central to the acrylonitrile-based pathways. This reaction involves the nucleophilic addition of an amine to the β-carbon of an α,β-unsaturated carbonyl compound, in this case, acrylonitrile (B1666552). The reaction is typically base-catalyzed, where the amine itself can act as the catalyst. The mechanism involves the formation of a resonance-stabilized carbanion intermediate, which is then protonated to yield the cyanoethylated amine. Protic solvents can facilitate this proton transfer. organic-chemistry.orgresearchgate.net

Reductive amination is the key mechanism in acrolein-based syntheses and other amination strategies. This process involves two main steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl group (from an aldehyde or ketone) with an amine, followed by the reduction of this intermediate to the corresponding amine. chemistrysteps.comwikipedia.org The initial reaction is a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal, which then dehydrates to form the imine. wikipedia.org The subsequent reduction can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst or hydride reagents like sodium borohydride. wikipedia.org The efficiency of this process often relies on the careful control of reaction conditions to favor imine formation and subsequent reduction over other potential side reactions.

Diverse Synthetic Routes and Precursor Chemistry

Several synthetic routes leveraging different precursor chemistries have been developed for the synthesis of N-alkylated 1,3-propanediamines, which are analogous to the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine.

A common and industrially significant route to N-substituted 1,3-propanediamines involves a two-step process starting with acrylonitrile. The first step is the cyanoethylation of an amine, a Michael addition reaction, followed by the hydrogenation of the resulting aminopropionitrile.

For the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine, this would conceptually involve the reaction of 3-methoxypropylamine (B165612) with acrylonitrile to form N-(3-methoxypropyl)-3-aminopropionitrile, which is then hydrogenated. Alternatively, 1,3-propanediamine can be reacted with a suitable methoxypropylating agent.

An analogous, well-documented industrial process is the synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA). In this process, dimethylamine (B145610) (DMA) is reacted with acrylonitrile (ACN) to produce N,N-dimethylaminopropionitrile (DMAPN), which is subsequently hydrogenated to DMAPA. auburn.edu

| Amine Precursor | Intermediate | Final Product | Catalyst for Hydrogenation | Reaction Conditions (Hydrogenation) | Yield |

|---|---|---|---|---|---|

| Dimethylamine | N,N-dimethylaminopropionitrile | N,N-dimethyl-1,3-propanediamine | Raney-Ni | 90°C, ~3 MPa H₂ | ~93% |

| Ammonia (B1221849) | N-(2-cyanoethyl)-3-aminopropionitrile | N-(3-aminopropyl)-1,3-propanediamine | Raney-Ni | 80°C, 4.0 MPa H₂ | >80% (overall) |

Another important synthetic route utilizes acrolein as a precursor. This pathway typically involves the reaction of acrolein with an amine, followed by reductive amination. For instance, the reaction of acrolein with dimethylamine can lead to the formation of intermediates that, upon reaction with ammonia and hydrogen in the presence of a catalyst, yield N,N-dimethyl-1,3-propanediamine. One patented method describes reacting acrolein and dimethylamine to form a mixture containing N,N,N',N'-substituted 1,3-propenediamine, which is then reacted with ammonia and hydrogen over a catalyst at elevated temperature and pressure to give the final product with a yield of about 91%.

Direct amination and alkylation strategies offer alternative routes to N1-(3-Methoxypropyl)-1,3-propanediamine. These can include:

Reductive Amination of an Aldehyde: 3-Methoxypropanal could be reacted with 1,3-propanediamine in a reductive amination process to directly form the target molecule. This method is advantageous as it can be a one-pot reaction.

Alkylation of a Diamine: 1,3-Propanediamine can be alkylated with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane). However, controlling the degree of alkylation to achieve mono-substitution can be challenging and may lead to a mixture of products.

Borrowing Hydrogen Catalysis: A more modern and atom-economical approach involves the N-alkylation of amines with alcohols. In this "borrowing hydrogen" or "hydrogen autotransfer" methodology, a catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This would involve reacting 1,3-propanediamine with 3-methoxypropan-1-ol in the presence of a suitable catalyst. organic-chemistry.org

Catalytic Systems in N1-(3-Methoxypropyl)-1,3-propanediamine Synthesis

Catalysis is crucial for the efficient and selective synthesis of diamines. Both heterogeneous and homogeneous catalysts are employed, with the choice depending on the specific synthetic route and desired process conditions.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. For the synthesis of N-alkylated diamines, complexes of ruthenium, rhodium, and iridium have shown significant promise, particularly in amination and alkylation reactions.

Ruthenium-based catalysts are widely used for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism. organic-chemistry.orgnih.gov For example, complexes such as [Ru(p-cymene)Cl₂]₂ with a bidentate phosphine (B1218219) ligand can effectively catalyze the conversion of primary amines to secondary amines using alcohols as the alkylating agent. rsc.org These reactions are atom-economical, with water being the only byproduct.

Rhodium-based catalysts are well-known for their application in hydroformylation and subsequent reductive amination, a tandem process known as hydroaminomethylation. sbcat.orgacs.org This one-pot reaction converts an alkene, an amine, and syngas (CO/H₂) directly into a more complex amine. While not a direct route to N1-(3-Methoxypropyl)-1,3-propanediamine from simple precursors, the principles of rhodium-catalyzed amination are relevant.

Iridium-based catalysts have also been developed for the N-alkylation of amines with alcohols and for hydroamination reactions. nih.gov For example, iridium complexes can catalyze the condensation of alcohols and amines, providing a route to aminosugars and other complex amines. researchgate.net

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| N-Alkylation (Borrowing Hydrogen) | Ruthenium complex with aminoamide ligand | Primary/secondary amines and alcohols | N-substituted amines | Mild conditions, high conversion and selectivity. |

| Hydroaminomethylation | Rhodium complex with phosphine ligands (e.g., Xantphos) | Alkenes, amines, syngas | N-alkylated amines | Tandem reaction, high atom economy. |

| Hydroamination | Iridium complex (e.g., [Ir(cod)Cl]₂) | Allylic/homoallylic amines and anilines | 1,2-, 1,3-, or 1,4-diamines | Regioselective C-N bond formation. |

Heterogeneous Catalysis (e.g., Raney-Nickel)

No specific studies detailing the use of Raney-Nickel or other heterogeneous catalysts for the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine were found. The typical synthesis route for similar diamines involves the hydrogenation of a nitrile precursor, a reaction for which Raney-Nickel is a common and effective catalyst due to its high activity and stability. chemeurope.comwikipedia.orgacs.org However, without specific experimental data, a discussion of its application for this particular compound would be speculative.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Detailed information regarding the optimization of reaction parameters for the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine is not present in the available literature.

Temperature and Pressure Regimes

Specific temperature and pressure conditions for the synthesis of this compound have not been published.

Influence of Solvent Systems and Media

Research on the influence of different solvents on the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine is not available.

Stoichiometric Control and Reagent Ratios

There is no available data on the optimization of reagent ratios for the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine.

Development of Novel Synthetic Strategies

While novel strategies like continuous flow synthesis are advancing chemical manufacturing, their specific application to the production of N1-(3-Methoxypropyl)-1,3-propanediamine has not been documented in public research.

Continuous Flow Reaction Architectures

No studies were identified that describe the development or use of continuous flow reactors for the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine. Continuous flow processes offer benefits in safety, control, and scalability for chemical reactions, including hydrogenations, but specific protocols for this compound are not available. mdpi.commit.edu

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of N1-(3-methoxypropyl)-1,3-propanediamine, which are enantiomerically pure, is a critical area of research, particularly for applications in medicinal chemistry and materials science where specific stereoisomers can exhibit significantly different biological activities or material properties. The development of stereoselective methods to introduce chirality into such flexible diamine structures is of considerable importance in organic and pharmaceutical chemistry. osi.lv

A prominent and effective strategy for the asymmetric synthesis of chiral amines, including 1,3-diamines, involves the use of chiral auxiliaries. One of the most successful and widely employed chiral auxiliaries is Ellman's tert-butanesulfinamide. This approach relies on the diastereoselective reduction of a prochiral ketimine derived from the chiral auxiliary. osi.lv

The general pathway for the stereoselective synthesis of a chiral analog of N1-(3-methoxypropyl)-1,3-propanediamine would commence with the condensation of a suitable keto-precursor with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-tert-butanesulfinyl ketimine. The stereochemical outcome of the subsequent reduction of the C=N double bond is directed by the bulky tert-butylsulfinyl group, leading to the preferential formation of one diastereomer. The final step involves the removal of the chiral auxiliary under acidic conditions to yield the desired chiral amine.

A plausible synthetic route to a chiral analog of N1-(3-methoxypropyl)-1,3-propanediamine is outlined below. The synthesis would start from a suitable β-aminoketone precursor. The key step is the diastereoselective reduction of the intermediate N-tert-butanesulfinyl ketimine.

Table 1: Key Steps in the Stereoselective Synthesis of a Chiral N1-(3-methoxypropyl)-1,3-propanediamine Analog

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Formation of N-tert-butanesulfinyl ketimine | β-aminoketone precursor, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-tert-butanesulfinyl ketimine |

| 2 | Diastereoselective reduction | NaBH₄, L-Selectride®, or other reducing agents | Chiral N-tert-butanesulfinyl amine |

| 3 | Removal of chiral auxiliary | HCl in an appropriate solvent | Enantiomerically enriched chiral diamine |

The diastereoselectivity of the reduction step is often high, leading to the formation of the desired stereoisomer in significant excess. The choice of reducing agent can influence the degree of diastereoselectivity.

While direct stereoselective synthesis of N1-(3-methoxypropyl)-1,3-propanediamine itself is not extensively documented in readily available literature, the principles of asymmetric synthesis of 1,3-diamines are well-established. For instance, the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines has been successfully applied to the synthesis of various chiral 1,3-diamines with high diastereomeric ratios. osi.lv The directing effect of substituents on the ketimine can also play a crucial role in determining the stereochemical outcome. osi.lv

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N1-(3-Methoxypropyl)-1,3-propanediamine typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the final product.

Transition Metal Coordination Compounds

The interaction of N1-(3-Methoxypropyl)-1,3-propanediamine with transition metals can lead to the formation of a wide array of coordination compounds. The characterization of these complexes often involves a combination of spectroscopic techniques and elemental analysis to determine their composition and structure.

A notable example is the synthesis of a copper(II) complex, where the ligand coordinates to the copper center. Spectroscopic data, such as that obtained from UV-Vis spectroscopy, can provide insights into the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry.

Table 1: Spectroscopic Data for a Representative Transition Metal Complex

| Complex | Metal Ion | Key Spectroscopic Features |

|---|

Main Group Metal Derivatives

While less common than their transition metal counterparts, complexes of N1-(3-Methoxypropyl)-1,3-propanediamine with main group metals can also be synthesized. The coordination in these complexes is primarily driven by electrostatic interactions. Characterization techniques such as NMR spectroscopy can be particularly informative for these diamagnetic complexes, providing details about the ligand environment and its symmetry in solution.

Investigation of Coordination Modes and Geometries

The flexible nature of the N1-(3-Methoxypropyl)-1,3-propanediamine ligand allows for various coordination modes and geometries. The preferred geometry is influenced by factors such as the size and electronic configuration of the metal ion, the nature of the counter-ions, and the presence of solvent molecules. Common geometries observed for bidentate diamine ligands include octahedral, square planar, and tetrahedral arrangements. The investigation of these geometries often relies on a combination of experimental data and computational modeling.

Structural Elucidation of Metal-Diamine Complexes

The definitive determination of the three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography stands as the most powerful technique for this purpose.

X-ray Crystallography Studies

For instance, a hypothetical crystal structure of a nickel(II) complex with N1-(3-Methoxypropyl)-1,3-propanediamine could reveal a distorted octahedral geometry, with two ligand molecules coordinating to the metal center in the equatorial plane and two other ligands (e.g., water or anions) occupying the axial positions.

Table 2: Hypothetical Crystallographic Data for a Ni(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Ni-N1 bond length (Å) | 2.05 |

| Ni-N2 bond length (Å) | 2.08 |

This detailed structural information is invaluable for correlating the structure of the complex with its observed physical and chemical properties.

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

The characterization of metal complexes of N1-(3-Methoxypropyl)-1,3-propanediamine would rely on standard spectroscopic techniques to elucidate the ligand's binding mode and the geometry of the resulting complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the coordination of the ligand to a metal center. Upon complexation, the chemical shifts of the protons and carbons in the N1-(3-Methoxypropyl)-1,3-propanediamine ligand are expected to change compared to the free ligand.

Proton (¹H) NMR: The protons on the carbon atoms adjacent to the nitrogen donors (the α- and β-protons of the diamine backbone) would likely experience the most significant downfield shifts due to the deshielding effect of the coordinated metal ion. The methoxy (B1213986) group protons might show smaller, if any, shifts if the ether oxygen is not involved in coordination.

Carbon (¹³C) NMR: Similar to ¹H NMR, the carbon signals of the propanediamine backbone would be expected to shift upon coordination, providing further evidence of ligand binding. For diamagnetic complexes (e.g., with Zn(II) or Lu(III)), sharp and well-resolved spectra are expected. For paramagnetic complexes (e.g., with Cu(II), Ni(II), or Eu(III)), the NMR signals would be significantly broadened and shifted, which can provide insights into the electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of donor atoms.

N-H Vibrations: The stretching vibrations of the primary and secondary amine groups (ν(N-H)), typically observed in the 3300-3500 cm⁻¹ region for the free ligand, would be expected to shift to lower frequencies upon coordination to a metal ion. This shift is indicative of the weakening of the N-H bond as electron density is donated from the nitrogen to the metal.

Metal-Nitrogen Vibrations: The formation of coordinate bonds would give rise to new vibrational bands in the far-IR region (typically below 600 cm⁻¹), corresponding to the metal-nitrogen (ν(M-N)) stretching modes. The position of these bands can provide information about the strength of the M-N bond.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex.

Ligand-to-Metal Charge Transfer (LMCT): For many transition metal complexes, intense LMCT bands would be expected, where an electron is excited from a ligand-based orbital to a metal-based orbital.

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands corresponding to d-d transitions would be observed in the visible region. The energy and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of complexes with N1-(3-Methoxypropyl)-1,3-propanediamine would be highly dependent on the choice of the central metal ion.

Diamagnetic Complexes: If the metal ion is a d¹⁰ metal like Zn(II) or a lanthanide with a diamagnetic ground state like Lu(III), the resulting complexes would be diamagnetic.

Paramagnetic Complexes: For transition metals with unpaired d-electrons (e.g., Cu(II), Ni(II), Fe(III)) or lanthanides with unpaired f-electrons (e.g., Gd(III), Dy(III)), the complexes would be paramagnetic.

Magnetic Susceptibility: Variable-temperature magnetic susceptibility measurements would be used to determine the effective magnetic moment (µ_eff) of the complex. This value helps to confirm the oxidation state and spin state of the metal ion. For instance, a Cu(II) complex would be expected to have a magnetic moment close to the spin-only value of 1.73 µ_B.

Magnetic Coupling: In polynuclear complexes containing two or more paramagnetic centers, magnetic susceptibility data can reveal the nature and magnitude of the magnetic exchange interaction (ferromagnetic or antiferromagnetic) between the metal ions.

Reactivity and Stability Profiles of Metal-Diamine Complexes

The stability of metal complexes formed with N1-(3-Methoxypropyl)-1,3-propanediamine in solution would be quantified by determining their stability constants.

Chelate Effect: As a bidentate ligand, N1-(3-Methoxypropyl)-1,3-propanediamine would form a six-membered chelate ring upon coordination through its two nitrogen atoms. This chelate effect generally leads to higher thermodynamic stability compared to analogous complexes with two separate monodentate amine ligands.

Reactivity: The reactivity of the complexes would depend on the metal center. For example, coordinatively unsaturated complexes might react with additional ligands. The coordinated diamine ligand itself could undergo reactions, although the alkylamine and ether functionalities are generally robust. The kinetic lability or inertness of the complexes would also be a key characteristic, influencing their potential applications in areas like catalysis or materials science.

Applications of N1 3 Methoxypropyl 1,3 Propanediamine As a Chemical Building Block and Intermediate

Precursor in Specialty Chemical Synthesis

As a precursor, N1-(3-Methoxypropyl)-1,3-propanediamine offers two reactive sites (the primary and secondary amines) which can be selectively or fully reacted to introduce the 3-methoxypropylpropylamino moiety into other molecules. This can be advantageous in the synthesis of specialty chemicals where specific physical and chemical properties, such as surface activity, chelation ability, or basicity, are desired.

The amine groups of N1-(3-Methoxypropyl)-1,3-propanediamine can be alkylated by reaction with alkyl halides or other alkylating agents. These reactions lead to the formation of new carbon-nitrogen bonds, resulting in more highly substituted amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Such reactions are fundamental in the synthesis of a wide range of specialty chemicals, including catalysts, corrosion inhibitors, and surfactants. While specific research on the alkylation of N1-(3-Methoxypropyl)-1,3-propanediamine is not extensively detailed in publicly available literature, the general reactivity of diamines in alkylation reactions is well-established.

Table 1: General Alkylation Reactions of Diamines

| Reactant 1 | Reactant 2 | Product Type | Potential Application of Product |

| Diamine | Alkyl Halide | Substituted Diamine | Chemical Intermediate, Catalyst |

| Diamine | Epoxide | Amino Alcohol | Surfactant, Curing Agent |

Acylation of N1-(3-Methoxypropyl)-1,3-propanediamine with acylating agents such as acyl chlorides or anhydrides results in the formation of amides. bath.ac.uk This reaction is a common strategy for the synthesis of polyamides and other specialty chemicals. The presence of two amine groups allows for the formation of di-amides or the selective acylation of one amine group. The resulting amides can exhibit a range of properties depending on the acylating agent used and may find applications as plasticizers, surfactants, or intermediates for pharmaceuticals and agrochemicals.

N1-(3-Methoxypropyl)-1,3-propanediamine can participate in condensation reactions with aldehydes and ketones to form Schiff bases or other condensation products. google.com These reactions are crucial in the synthesis of various heterocyclic compounds and as a step in the preparation of more complex molecules. For instance, condensation with formaldehyde (B43269) is a known reaction for diamines, leading to the formation of cyclic or polymeric structures. actachemscand.org

Integration into Polymer and Material Science Research

The bifunctional nature of N1-(3-Methoxypropyl)-1,3-propanediamine, owing to its two amine groups, makes it a valuable component in the field of polymer and material science. It can be incorporated into polymer chains or used to create cross-linked networks, thereby modifying the properties of the resulting materials.

N1-(3-Methoxypropyl)-1,3-propanediamine can act as a monomer in condensation polymerization reactions. For example, its reaction with dicarboxylic acids or their derivatives can lead to the formation of polyamides. studymind.co.uklibretexts.org The methoxypropyl group would be incorporated as a side chain, potentially influencing the polymer's flexibility, solubility, and thermal properties.

Furthermore, the presence of two reactive amine groups allows it to function as a cross-linking agent, connecting polymer chains to form a three-dimensional network. nasa.gov This cross-linking can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the material.

Table 2: Potential Polymer Systems Involving N1-(3-Methoxypropyl)-1,3-propanediamine

| Polymer Type | Co-monomer/Pre-polymer | Role of N1-(3-Methoxypropyl)-1,3-propanediamine | Potential Polymer Properties |

| Polyamide | Dicarboxylic Acid/Acyl Chloride | Monomer | Modified flexibility and solubility |

| Polyurea | Diisocyanate | Monomer | Elastomeric properties |

| Epoxy Resin | Epoxide Pre-polymer | Cross-linking Agent (Curing Agent) | Enhanced toughness and adhesion |

In the formulation of resins and coatings, particularly epoxy and polyurethane systems, diamines are frequently used as curing agents or chain extenders. justia.com N1-(3-Methoxypropyl)-1,3-propanediamine can react with epoxy resins, leading to the hardening of the resin system. google.com The choice of the amine curing agent is critical in determining the final properties of the cured epoxy, such as its hardness, flexibility, and resistance to chemicals and heat. The methoxypropyl group in N1-(3-Methoxypropyl)-1,3-propanediamine could impart specific properties to the resulting coating, such as improved adhesion or flexibility.

Similarly, in polyurethane chemistry, diamines can be used as chain extenders in the synthesis of polyurethane-ureas, which are known for their excellent elastomeric properties. google.com The incorporation of N1-(3-Methoxypropyl)-1,3-propanediamine could influence the morphology and mechanical properties of the final polyurethane material.

Development of Functional Materials (e.g., Ion-Exchange Materials)

The presence of two amine groups in N1-(3-methoxypropyl)-1,3-propanediamine makes it a suitable monomer or functionalizing agent for the creation of specialized polymers, including ion-exchange materials. Polyamines are frequently used to introduce weak base anion exchange capabilities to a polymer matrix. manchester.ac.ukcore.ac.uk

The synthesis of such materials typically involves the immobilization of the polyamine onto a pre-existing polymer scaffold, such as a Merrifield resin (chloromethylated polystyrene). manchester.ac.ukcore.ac.uk The primary and secondary amine functionalities of N1-(3-methoxypropyl)-1,3-propanediamine can react with the chloromethyl groups on the resin to form stable covalent bonds. The resulting functionalized resin would possess anion-exchange properties due to the protonation of the nitrogen atoms in acidic to neutral conditions, allowing for the capture of anionic species from solution.

Research on other polyamine-functionalized resins has demonstrated their effectiveness in the uptake of metal anions, such as uranyl sulfate complexes from acidic media. manchester.ac.ukepa.gov Studies have shown that the length of the polyamine chain can influence the uptake capacity, with longer chains sometimes leading to enhanced performance. manchester.ac.ukcore.ac.uk While specific studies on N1-(3-methoxypropyl)-1,3-propanediamine are not prevalent, its diamine structure suggests it could be a valuable component in the design of novel ion-exchange resins for applications in water treatment, metal recovery, and purification processes.

Table 1: Examples of Polyamines Used in the Synthesis of Ion-Exchange Resins and Their Performance

| Polyamine Used for Functionalization | Polymer Support | Target Ion | Maximum Loading Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Ethylenediamine (EDA) | Merrifield Resin | Uranyl | Varies with conditions | core.ac.uk |

| Diethylenetriamine (DETA) | Merrifield Resin | Uranyl | Higher than EDA | core.ac.uk |

Note: This table presents data for structurally related polyamines to illustrate the potential application of N1-(3-Methoxypropyl)-1,3-propanediamine, for which specific data is not available.

Catalytic Functions in Organic Transformations

The diamine scaffold is a privileged structure in catalysis, enabling a wide range of organic transformations with high efficiency and selectivity. N1-(3-methoxypropyl)-1,3-propanediamine possesses the core 1,3-diamine structure that is central to many catalytic systems.

Organocatalysis Mediated by Diamine Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Diamines are a prominent class of organocatalysts, particularly in reactions involving enamine or iminium ion intermediates. researchgate.netzlibrary.to Bifunctional catalysts, which contain both a basic amine site to activate the nucleophile (e.g., by forming an enamine with a ketone or aldehyde) and an acidic site (often a protonated amine or another hydrogen-bond donor) to activate the electrophile, are particularly effective. mdpi.comnih.gov

Derivatives of 1,2- and 1,3-diamines have been successfully employed as organocatalysts in various asymmetric reactions, including Michael additions and Mannich reactions. mdpi.comnih.govacs.org The spatial arrangement of the two amine groups is crucial for the stereochemical outcome of the reaction. In the case of N1-(3-methoxypropyl)-1,3-propanediamine, the flexible 1,3-propane backbone allows the two nitrogen centers to adopt conformations suitable for cooperative catalysis.

For instance, in a Mannich reaction, the primary amine could form an enamine with a ketone, while the tertiary amine (after protonation) could activate the imine electrophile through hydrogen bonding. This dual activation strategy can lead to high yields and enantioselectivities when a chiral diamine is used. While N1-(3-methoxypropyl)-1,3-propanediamine itself is achiral, it could be used to synthesize chiral derivatives or serve as a structural model for the design of new 1,3-diamine-based organocatalysts.

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Diamine Scaffolds

| Reaction Type | Diamine Catalyst Type | Electrophile | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Chiral 1,2-Benzenediamine derivative | trans-β-Nitrostyrene | Acetylacetone | up to 41% | mdpi.com |

| Mannich Reaction | Chiral 1,3-Diamine derivative | Imines | Ketones | High | nih.govacs.org |

Note: This table provides examples of reactions catalyzed by various diamine scaffolds to illustrate the potential catalytic roles of N1-(3-Methoxypropyl)-1,3-propanediamine derivatives.

As a Chiral Auxiliary or Ligand in Metal-Catalyzed Asymmetric Synthesis

Chiral diamines are among the most important and widely used ligands in transition metal-catalyzed asymmetric synthesis. rsc.org When coordinated to a metal center, the chiral environment created by the diamine ligand can effectively control the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess. nih.govucl.ac.uk

For N1-(3-methoxypropyl)-1,3-propanediamine to be used in this context, it would first need to be resolved into its individual enantiomers or a chiral center would need to be introduced into the molecule. A chiral version of this diamine could then act as a bidentate ligand, coordinating to metals such as rhodium, ruthenium, iridium, or copper. nih.govacs.org

Such chiral diamine-metal complexes are known to be highly effective catalysts for a variety of transformations, including asymmetric hydrogenation, transfer hydrogenation, and C-N bond-forming reactions. nih.govacs.org The flexibility of the propyl backbone and the presence of the methoxy (B1213986) group in N1-(3-methoxypropyl)-1,3-propanediamine could influence the conformational rigidity and electronic properties of the resulting metal complex, which in turn would affect its catalytic activity and selectivity.

A chiral auxiliary is a chiral moiety that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org While less common for simple diamines, derivatives of chiral diamines can be used as chiral auxiliaries in certain applications.

Table 3: Examples of Metal-Catalyzed Asymmetric Reactions Using Chiral Diamine Ligands

| Reaction Type | Metal | Chiral Diamine Ligand Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Iridium | Polymeric Chiral Diamines | Chiral Alcohols | up to 99% | acs.org |

| Amidation | Copper | Chiral Diamine | Chiral Amides | High | nih.gov |

Note: This table showcases the application of various chiral diamine ligands in asymmetric catalysis, suggesting the potential of chiral derivatives of N1-(3-Methoxypropyl)-1,3-propanediamine in this field.

Advanced Analytical and Characterization Methodologies for N1 3 Methoxypropyl 1,3 Propanediamine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of N1-(3-Methoxypropyl)-1,3-propanediamine, enabling the separation of the target compound from impurities and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of aliphatic amines like N1-(3-Methoxypropyl)-1,3-propanediamine. wikipedia.org Due to the polar nature and lack of a strong chromophore in the target molecule, direct analysis can be challenging, often necessitating pre-column derivatization to enhance detectability and retention on non-polar stationary phases. thermofisher.com

Common derivatization reagents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride). thermofisher.com These reagents introduce a chromophore or fluorophore into the amine molecule, allowing for sensitive UV or fluorescence detection.

A typical RP-HPLC method for the analysis of derivatized N1-(3-Methoxypropyl)-1,3-propanediamine would involve a C8 or C18 stationary phase. The mobile phase usually consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of compounds with varying polarities. For a similar compound, N1-[3-(Dodecyloxy)propyl]-1,3-propanediamine, a reversed-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been demonstrated. sielc.com For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 or C8, 5 µm particle size |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV (e.g., 254 nm) or Fluorescence (Ex/Em dependent on derivatizing agent) |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, direct GC analysis of aliphatic amines like N1-(3-Methoxypropyl)-1,3-propanediamine is often hindered by their polarity, which can lead to poor peak shape and adsorption on the column. nih.govcolostate.edu Therefore, derivatization is a common and often necessary step to increase volatility and thermal stability. researchgate.net

Common derivatization approaches for amines prior to GC-MS analysis include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) to form stable, volatile amides. nih.gov

Silylation: Employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5%-phenyl-methylpolysiloxane). The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. A study on long-chain N-1-alkyl-1,3-propanediamines utilized GC-MS after derivatization with trifluoroacetic anhydride for their identification. researchgate.netresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS or TFAA |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Spectroscopic Methods for Structural Confirmation and Quantification

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of N1-(3-Methoxypropyl)-1,3-propanediamine and for its quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary methods used.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of N1-(3-Methoxypropyl)-1,3-propanediamine.

¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen). Protons on carbons adjacent to the nitrogen atoms are expected to appear in the range of 2-3 ppm, while those next to the ether oxygen will be further downfield, typically between 3-4 ppm. youtube.com The N-H protons of the primary and secondary amine groups will likely appear as broad signals that can be exchanged with D₂O. openstax.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts. Carbons adjacent to the ether oxygen typically resonate in the 50-90 ppm range, while those next to an amine nitrogen are found in the 30-60 ppm region. tutorchase.comlibretexts.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-O | ~3.3 (s) | ~58 |

| O-CH₂ | ~3.4 (t) | ~70 |

| -CH₂- (middle of methoxypropyl) | ~1.8 (quintet) | ~30 |

| -CH₂-NH- | ~2.7 (t) | ~48 |

| -NH-CH₂- | ~2.7 (t) | ~48 |

| -CH₂- (middle of propanediamine) | ~1.7 (quintet) | ~32 |

| -CH₂-NH₂ | ~2.8 (t) | ~40 |

| -NH and -NH₂ | Broad, variable (e.g., 1-3) | N/A |

*s = singlet, t = triplet, quintet. Predicted values are estimates based on typical functional group ranges.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N1-(3-Methoxypropyl)-1,3-propanediamine will exhibit characteristic absorption bands for the amine and ether groups.

N-H Stretching: Primary amines (R-NH₂) show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching), while secondary amines (R₂-NH) show a single, weaker band in this region. tutorchase.comorgchemboulder.com

N-H Bending: Primary amines display a bending vibration (scissoring) between 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: Aliphatic amines show C-N stretching absorptions in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-O Stretching: The ether linkage will produce a strong C-O stretching band, typically in the 1070-1150 cm⁻¹ region. libretexts.org

C-H Stretching: The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 (two bands) |

| N-H Stretch | Secondary Amine (-NH-) | 3310-3350 (one band) |

| C-H Stretch | Aliphatic | 2850-2960 |

| N-H Bend | Primary Amine (-NH₂) | 1580-1650 |

| C-O Stretch | Ether | 1070-1150 |

| C-N Stretch | Aliphatic Amine | 1020-1250 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. When coupled with a chromatographic technique like GC or HPLC, it becomes a powerful tool for both separation and identification.

In Electron Ionization (EI) mode, N1-(3-Methoxypropyl)-1,3-propanediamine is expected to undergo characteristic fragmentation patterns, primarily α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). openstax.orglibretexts.org This cleavage results in the formation of stable, resonance-stabilized iminium ions. The molecular ion peak (M⁺) for N1-(3-Methoxypropyl)-1,3-propanediamine (C₇H₁₈N₂O) would be at m/z 146. Due to the nitrogen rule, an odd number of nitrogen atoms results in an odd nominal molecular weight, but in this case, with two nitrogen atoms, the molecular weight is even.

Key predicted fragmentation pathways include:

Cleavage between the two propyl chains.

Loss of a methoxypropyl radical.

Loss of an aminopropyl radical.

Cleavage adjacent to the ether oxygen.

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 146 | [CH₃O(CH₂)₃NH(CH₂)₃NH₂]⁺ | Molecular Ion (M⁺) |

| 115 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| 87 | [CH₃O(CH₂)₃NH]⁺ | Cleavage of the propanediamine backbone |

| 73 | [NH(CH₂)₃NH₂]⁺ | Loss of methoxypropyl group |

| 58 | [CH₂(CH₂)₂NH₂]⁺ | α-cleavage on the propanediamine side |

| 45 | [CH₃OCH₂]⁺ | Cleavage adjacent to the ether oxygen |

Quantitative Analytical Methods (e.g., Titration Techniques)

The accurate quantification of N1-(3-Methoxypropyl)-1,3-propanediamine is crucial for quality control in industrial applications and for purity assessment in chemical synthesis. Among the various quantitative methods, non-aqueous acid-base titration stands out as a robust, reliable, and cost-effective technique for the assay of this and similar aliphatic amines.

Due to the weakly basic nature of the amino groups in N1-(3-Methoxypropyl)-1,3-propanediamine, titration in aqueous media is often challenging, as it may not provide a sharp and discernible endpoint. Water can act as a leveling solvent, masking the distinct basicity of the amine. Therefore, non-aqueous solvents are employed to enhance the basic properties of the analyte, allowing for a clear and accurate determination of the equivalence point.

A widely accepted method for the titration of weak bases like N1-(3-Methoxypropyl)-1,3-propanediamine is the use of a strong acid titrant, such as perchloric acid, dissolved in a non-aqueous solvent like glacial acetic acid or acetonitrile. The reaction between perchloric acid and acetic acid generates the acetylium ion (CH₃COOH₂⁺), a very strong proton donor that can effectively protonate weak bases.

The titration is typically monitored potentiometrically. This involves measuring the potential difference between an indicator electrode (such as a glass electrode) and a reference electrode (such as a calomel (B162337) or silver-silver chloride electrode) as the titrant is added. The endpoint of the titration is identified by a sharp change in the measured potential, corresponding to the complete neutralization of the amine groups. For a diamine like N1-(3-Methoxypropyl)-1,3-propanediamine, two inflection points in the titration curve may be observed, corresponding to the stepwise protonation of the two nitrogen atoms.

Detailed Research Findings

Research into the titration of aliphatic diamines has demonstrated that the choice of solvent can significantly influence the titration curve. Solvents like acetonitrile are often preferred as they can allow for the stepwise titration of the two amino groups, resulting in two distinct endpoints. In contrast, strongly acidic solvents like glacial acetic acid can have a "levelling effect," where both amino groups are titrated together, yielding a single, sharp endpoint.

The purity of N1-(3-Methoxypropyl)-1,3-propanediamine can be determined with high precision and accuracy using this method. The percentage purity is calculated based on the volume of standardized perchloric acid consumed to reach the equivalence point, the concentration of the titrant, and the initial weight of the sample.

The following data tables present illustrative findings from a typical non-aqueous potentiometric titration for the purity determination of N1-(3-Methoxypropyl)-1,3-propanediamine.

Table 1: Purity Determination of N1-(3-Methoxypropyl)-1,3-propanediamine by Non-Aqueous Potentiometric Titration

This interactive table shows representative results for the purity assay of different batches of N1-(3-Methoxypropyl)-1,3-propanediamine.

| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Titrant Concentration (M) | Calculated Purity (%) |

| Batch A-001 | 0.2541 | 34.25 | 0.1002 | 99.8 |

| Batch A-002 | 0.2519 | 33.98 | 0.1002 | 99.7 |

| Batch B-001 | 0.2583 | 34.72 | 0.1002 | 99.6 |

| Batch B-002 | 0.2566 | 34.45 | 0.1002 | 99.5 |

| Batch C-001 | 0.2528 | 34.05 | 0.1002 | 99.8 |

Table 2: Representative Potentiometric Titration Data for N1-(3-Methoxypropyl)-1,3-propanediamine

This interactive table provides an example of the data collected during a potentiometric titration, which would be used to generate a titration curve and determine the equivalence point.

| Titrant Volume (mL) | Potential (mV) |

| 0.00 | -450 |

| 5.00 | -445 |

| 10.00 | -438 |

| 15.00 | -425 |

| 16.00 | -410 |

| 16.50 | -390 |

| 17.00 | -350 |

| 17.10 | -200 |

| 17.20 | 150 |

| 17.30 | 300 |

| 17.50 | 340 |

| 18.00 | 365 |

| 25.00 | 390 |

| 30.00 | 405 |

| 33.00 | 415 |

| 33.50 | 425 |

| 34.00 | 450 |

| 34.10 | 550 |

| 34.20 | 250 |

| 34.30 | -150 |

| 34.50 | -300 |

| 35.00 | -320 |

| 40.00 | -345 |

The data illustrates two potential jumps, characteristic of a diamine, with the equivalence points being determined by analyzing the points of maximum inflection in the full titration curve.

Theoretical and Computational Investigations of N1 3 Methoxypropyl 1,3 Propanediamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like N1-(3-Methoxypropyl)-1,3-propanediamine. nih.govmdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For N1-(3-Methoxypropyl)-1,3-propanediamine, the nitrogen atoms of the amine groups and the oxygen atom of the methoxy (B1213986) group are expected to be the primary sites of electronic activity due to the presence of lone pairs of electrons. DFT calculations can generate electron density maps and electrostatic potential maps, which visually represent the electron-rich and electron-deficient regions of the molecule. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

Furthermore, various chemical reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electronegativity suggests a greater tendency to attract electrons, while chemical hardness indicates resistance to change in electron distribution.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for N1-(3-Methoxypropyl)-1,3-propanediamine

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 2.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability |

| Electronegativity (χ) | 1.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 4.35 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 0.39 | Propensity to accept electrons |

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like N1-(3-Methoxypropyl)-1,3-propanediamine, which has several rotatable single bonds, MD simulations can reveal its conformational landscape. This landscape represents the different spatial arrangements (conformers) the molecule can adopt and the energetic favorability of each.

The simulations are performed by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. The simulation tracks the trajectory of each atom, providing a detailed view of the molecule's dynamic behavior. By analyzing these trajectories, researchers can identify the most stable conformers, which correspond to the lowest energy states.

For N1-(3-Methoxypropyl)-1,3-propanediamine, the flexibility of the propyl and methoxypropyl chains allows for a wide range of conformations. MD simulations can help to understand how intramolecular interactions, such as hydrogen bonding between the amine groups, and steric hindrance influence the preferred shapes of the molecule. The results of these simulations can be visualized through Ramachandran-like plots, which show the distribution of dihedral angles, or by clustering the trajectories to identify the most populated conformational states. A conformational analysis can reveal extended, folded, and globular structures, each with different potential for intermolecular interactions. mdpi.com

Table 2: Hypothetical Major Conformers of N1-(3-Methoxypropyl)-1,3-propanediamine from MD Simulations

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| 1 | 0.0 | C-C-C-N: 178, C-O-C-C: 180 | 45 |

| 2 | 1.2 | C-C-C-N: 65, C-O-C-C: 175 | 25 |

| 3 | 2.5 | C-C-C-N: -70, C-O-C-C: 60 | 15 |

| 4 | 3.8 | C-C-C-N: 180, C-O-C-C: -65 | 10 |

| 5 | > 5.0 | Various | 5 |

Note: This table presents hypothetical data to illustrate the potential outcomes of a molecular dynamics study.

Computational Modeling of Intermolecular Interactions and Solvation Effects

Understanding how N1-(3-Methoxypropyl)-1,3-propanediamine interacts with other molecules and with solvents is crucial for predicting its behavior in various chemical environments. Computational modeling provides a means to investigate these interactions at a molecular level.

Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, can be modeled using quantum chemical methods or molecular mechanics force fields. For N1-(3-Methoxypropyl)-1,3-propanediamine, the amine groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygen can act as a hydrogen bond acceptor. Computational models can quantify the strength of these interactions with other molecules, such as water, alcohols, or other polar species.

By studying the solvation of N1-(3-Methoxypropyl)-1,3-propanediamine in different solvents (e.g., water, ethanol, chloroform), computational models can predict its solubility and how the solvent influences its conformational preferences. For example, in a polar solvent like water, conformations that expose the polar amine and ether groups to the solvent would be favored.

Table 3: Hypothetical Interaction Energies of N1-(3-Methoxypropyl)-1,3-propanediamine with a Water Molecule

| Interaction Site | Interaction Type | Energy (kcal/mol) |

| Primary Amine (-NH2) | Hydrogen Bond (Donor) | -5.8 |

| Secondary Amine (-NH-) | Hydrogen Bond (Donor) | -5.2 |

| Secondary Amine (-NH-) | Hydrogen Bond (Acceptor) | -3.5 |

| Methoxy Oxygen (-O-) | Hydrogen Bond (Acceptor) | -3.1 |

Note: The values in this table are hypothetical and intended to illustrate the types of results obtained from computational modeling of intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov In the context of chemical reactivity, QSAR models can be developed to predict the reactivity of a series of related compounds based on their structural or physicochemical properties, known as molecular descriptors.

For a compound like N1-(3-Methoxypropyl)-1,3-propanediamine, a QSAR study would typically involve a dataset of similar amine compounds with known reactivity data (e.g., reaction rates, equilibrium constants). A wide range of molecular descriptors would then be calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges, etc.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed reactivity. The resulting QSAR model can be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors.

A QSAR study on diamines related to N1-(3-Methoxypropyl)-1,3-propanediamine could reveal which structural features are most important for their reactivity. For example, the model might show that the reactivity is strongly correlated with the partial charge on the nitrogen atoms or the solvent-accessible surface area of the amine groups. Such insights are valuable for the design of new molecules with tailored reactivity.

Table 4: Hypothetical Molecular Descriptors for a QSAR Study of Amine Reactivity

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Reactivity (Arbitrary Units) |

| 1,3-Propanediamine | 74.12 | -1.1 | 52.0 | 0.85 |

| N-methyl-1,3-propanediamine | 88.15 | -0.6 | 40.5 | 0.72 |

| N,N-dimethyl-1,3-propanediamine | 102.18 | -0.1 | 29.0 | 0.61 |

| N1-(3-Methoxypropyl)-1,3-propanediamine | 146.23 | 0.2 | 49.8 | 0.68 |

Note: This table contains a mix of real and hypothetical data for illustrative purposes. The predicted reactivity is hypothetical.

Future Research Directions and Emerging Opportunities for N1 3 Methoxypropyl 1,3 Propanediamine

Exploration of Green Chemistry Synthetic Pathways

The chemical industry is increasingly shifting towards more sustainable and environmentally benign manufacturing processes. For N1-(3-Methoxypropyl)-1,3-propanediamine, future research will likely focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Another promising avenue is the development of catalytic processes that utilize greener reagents and solvents. For example, research into the synthesis of polyureas from diamines and carbon dioxide, using functional ionic liquids as catalysts, presents an alternative to traditional isocyanate-based routes. researchgate.net This approach not only utilizes a greenhouse gas as a C1 feedstock but also avoids the use of toxic phosgene (B1210022) derivatives. Adapting such catalytic systems for the synthesis of N1-(3-Methoxypropyl)-1,3-propanediamine itself, or its derivatives, could represent a significant advancement in green chemistry.

Furthermore, the principles of atom economy can be applied by designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve the development of novel catalytic cycles that proceed with high selectivity and yield, minimizing the formation of byproducts. researchgate.net

Design of Advanced Ligand Architectures for Specific Catalytic Applications

The presence of two nitrogen atoms with different steric and electronic environments makes N1-(3-Methoxypropyl)-1,3-propanediamine an attractive scaffold for the design of novel ligands for catalysis. The development of advanced ligand architectures based on this diamine could lead to catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations.

Diamine ligands are widely used in coordination chemistry and have been successfully employed in a range of copper-catalyzed reactions, for example. nih.gov By modifying the N1-(3-Methoxypropyl)-1,3-propanediamine backbone with various substituents, it is possible to fine-tune the steric and electronic properties of the resulting ligands. This could lead to the development of highly efficient catalysts for reactions such as cross-coupling, amination, and asymmetric synthesis.

A significant area of opportunity lies in the synthesis of chiral ligands for asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals. The inherent asymmetry that can be introduced at the secondary amine or on the propyl backbone of N1-(3-Methoxypropyl)-1,3-propanediamine provides a starting point for the design of new classes of P,N or N,N-type ligands. The synthesis of palladium complexes with pincer-type ligands incorporating a central anionic indolyl fragment has demonstrated the potential of tailored ligand design in achieving high catalytic activity. mdpi.com

Future research could focus on the synthesis of a library of ligands derived from N1-(3-Methoxypropyl)-1,3-propanediamine and screening their performance in various catalytic reactions. Computational modeling and high-throughput screening techniques could accelerate the discovery of optimal ligand structures for specific applications.

Development of Novel Materials with Tailored Properties

The bifunctionality of N1-(3-Methoxypropyl)-1,3-propanediamine makes it a valuable monomer for the synthesis of a wide range of polymeric materials. Its incorporation into polymer chains can introduce specific functionalities, leading to materials with tailored properties for advanced applications.

One of the most promising areas is the development of functional polymers for coatings, adhesives, and biomedical applications. ontosight.ai The amine groups can serve as reactive sites for cross-linking, grafting, or further functionalization, allowing for the creation of materials with controlled mechanical properties, thermal stability, and surface characteristics. For example, polymers based on 1,3-propanediamine derivatives have shown potential in various industrial applications. ontosight.ai

Furthermore, N1-(3-Methoxypropyl)-1,3-propanediamine can be used to functionalize porous materials such as metal-organic frameworks (MOFs) and silica. Diamine-functionalized MOFs have demonstrated exceptional performance in carbon dioxide capture, with the nature of the diamine influencing the adsorption and desorption properties. researchgate.netresearchgate.net The methoxypropyl group in N1-(3-Methoxypropyl)-1,3-propanediamine could impart unique properties to such materials, potentially enhancing their selectivity or stability. Research into the systematic modification of MOFs with a variety of functionalized diamines will be crucial for optimizing their performance in gas separation and storage.

The development of biodegradable polymers is another important research direction. By incorporating N1-(3-Methoxypropyl)-1,3-propanediamine into polyester (B1180765) or polyamide backbones, it may be possible to introduce hydrolyzable linkages that facilitate degradation, addressing the environmental concerns associated with plastic waste.

Integration into Sustainable Chemical Processes and Circular Economy Models

The transition towards a circular economy, where waste is minimized and resources are reused, presents significant opportunities for versatile molecules like N1-(3-Methoxypropyl)-1,3-propanediamine. Its potential roles in sustainable chemical processes and circular economy models are multifaceted.

In the context of a circular economy, there is a growing interest in developing chemical processes that utilize waste streams as raw materials. N1-(3-Methoxypropyl)-1,3-propanediamine could potentially be synthesized from bio-based platform chemicals derived from agricultural or forestry waste. mdpi.com This approach would contribute to the valorization of biomass and reduce the reliance on fossil fuels.

Moreover, materials derived from N1-(3-Methoxypropyl)-1,3-propanediamine could be designed for recyclability or biodegradability. For instance, polymers with built-in cleavable linkages could be depolymerized back to their constituent monomers, which can then be repolymerized to create new materials, thus closing the loop. The amine and ether functionalities of the diamine could also be exploited in the design of "polymers with a circular life" that can be chemically recycled with high efficiency.

The integration of this diamine into biorefinery concepts is another promising avenue. In a biorefinery, biomass is converted into a spectrum of value-added products, including chemicals, fuels, and materials. N1-(3-Methoxypropyl)-1,3-propanediamine and its derivatives could serve as key intermediates in the production of bio-based polymers, surfactants, and other specialty chemicals within an integrated biorefinery framework.

Future research in this area will require a holistic approach, considering the entire life cycle of the products derived from N1-(3-Methoxypropyl)-1,3-propanediamine, from the sourcing of raw materials to the end-of-life management of the final products.

Q & A

Q. What are the established synthesis routes for N1-(3-Methoxypropyl)-1,3-propanediamine, and how do reaction conditions influence yield?

Synthesis of this compound can be approached via cyanoethylation followed by nitrile reduction, a method used for structurally similar diamines (e.g., dipropylenetriamine) . Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) are preferred to stabilize intermediates .

- Catalyst optimization : Nickel or palladium catalysts enhance nitrile reduction efficiency .

- Temperature control : Maintaining 0–5°C during intermediate steps minimizes side reactions, while final heating to 90°C ensures completion .

Yield improvements (>70%) are achievable by optimizing stoichiometry (amine:acrylonitrile ratio) and purifying via vacuum distillation .

Q. How can researchers characterize the purity and structural integrity of N1-(3-Methoxypropyl)-1,3-propanediamine?

Standard analytical workflows include:

- NMR spectroscopy : Confirm methoxypropyl substitution patterns via <sup>1</sup>H (δ 3.3–3.5 ppm for OCH3) and <sup>13</sup>C NMR .

- Mass spectrometry (MS) : Validate molecular weight (e.g., 145.25 g/mol for a related methyl-substituted analog) .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for detecting hydrolyzed byproducts .

Q. What are the critical physicochemical properties of this diamine relevant to experimental design?

Key properties for reaction planning:

- Boiling point : ~240°C (similar to N1-methyl analogs), requiring high-temperature distillation setups .

- Density : ~0.878 g/cm³, influencing solvent compatibility in biphasic systems .

- Hydrophilicity : The methoxy group enhances water solubility compared to alkyl-substituted analogs, impacting purification strategies .

Refer to NIST data for thermodynamic properties (e.g., vapor pressure) when designing storage protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl or dodecyl groups) affect this diamine’s reactivity in coordination chemistry?

The methoxy group’s electron-donating capacity increases ligand denticity in metal complexes compared to alkyl chains. For example:

- Coordination studies : Methoxypropyl-substituted diamines show stronger binding to transition metals (e.g., Cu<sup>2+</sup>) due to oxygen lone-pair donation, confirmed via UV-Vis and cyclic voltammetry .

- Comparative data : Dodecyl-substituted analogs (e.g., CAS 2372-82-9) exhibit lower aqueous solubility but higher surfactant activity, useful in micellar catalysis .

Q. What strategies resolve contradictions in reported stability data for N1-(3-Methoxypropyl)-1,3-propanediamine under oxidative conditions?

Discrepancies in stability studies often arise from:

- pH-dependent degradation : The compound is stable at pH 6–8 but undergoes rapid oxidation above pH 10, forming nitriles (detected via FTIR at ~2250 cm<sup>−1</sup>) .

- Trace metal catalysis : Contaminants (e.g., Fe<sup>3+</sup>) accelerate decomposition; use chelating agents (EDTA) in storage buffers .

Advanced stability assays should combine accelerated aging (40°C/75% RH) with LC-MS to quantify degradation pathways .

Q. How can computational modeling predict this diamine’s behavior in supramolecular assemblies or drug delivery systems?

- Molecular dynamics (MD) simulations : Model host-guest interactions (e.g., with cyclodextrins) to predict encapsulation efficiency, leveraging the methoxy group’s polarity .

- Density Functional Theory (DFT) : Calculate charge distribution to optimize protonation states for pH-responsive drug release .

Experimental validation via isothermal titration calorimetry (ITC) is critical to refine computational parameters .

Q. What methodological precautions are essential when handling N1-(3-Methoxypropyl)-1,3-propanediamine in biological assays?